molecular formula C20H16ClN5O B2788527 1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea CAS No. 862812-02-0

1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea

Numéro de catalogue B2788527
Numéro CAS: 862812-02-0
Poids moléculaire: 377.83
Clé InChI: VSACNLJUUUPINI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. This compound belongs to the class of urea derivatives and is also known as CPI-613.

Mécanisme D'action

CPI-613 targets two enzymes in the TCA cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are responsible for converting pyruvate and alpha-ketoglutarate, respectively, into acetyl-CoA, which is a key molecule in the TCA cycle. By inhibiting PDH and α-KGDH, CPI-613 disrupts the TCA cycle and leads to the accumulation of reactive oxygen species (ROS) in cancer cells. This, in turn, triggers apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects
CPI-613 has been shown to have several biochemical and physiological effects on cancer cells. It induces oxidative stress, disrupts the TCA cycle, and inhibits the activity of enzymes involved in energy metabolism. Moreover, CPI-613 has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CPI-613 is its specificity towards cancer cells, sparing normal cells. This makes it a potential candidate for cancer treatment with fewer side effects. However, one limitation of CPI-613 is its stability, which requires special storage conditions and handling procedures.

Orientations Futures

There are several future directions for CPI-613 research. One direction is to investigate its efficacy in clinical trials as a standalone or combination therapy for cancer treatment. Another direction is to explore its potential applications in other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to understand the molecular mechanisms underlying CPI-613's anticancer effects and to optimize its synthesis and formulation for clinical use.
Conclusion
In conclusion, CPI-613 is a promising compound for cancer treatment, with a unique mechanism of action that targets the TCA cycle. Its specificity towards cancer cells and potential combination therapy with chemotherapy and radiation therapy make it a potential candidate for cancer treatment. Further research is needed to explore its clinical applications and optimize its synthesis and formulation.

Méthodes De Synthèse

The synthesis of CPI-613 involves the reaction of 4-chlorophenyl isocyanate with 3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)amine. The reaction takes place in the presence of a base and a solvent, and the product is obtained after purification using chromatography techniques.

Applications De Recherche Scientifique

CPI-613 has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, which is a crucial metabolic pathway for cancer cells. By inhibiting the TCA cycle, CPI-613 can induce oxidative stress and cell death in cancer cells, while sparing normal cells.

Propriétés

IUPAC Name

1-(4-chlorophenyl)-3-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O/c1-13-18(25-19-22-10-3-11-26(13)19)14-4-2-5-17(12-14)24-20(27)23-16-8-6-15(21)7-9-16/h2-12H,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSACNLJUUUPINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.